1-(1-(Furan-3-yl)propan-2-yl)-3-(4-methoxybenzyl)urea
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Overview
Description
1-(1-(Furan-3-yl)propan-2-yl)-3-(4-methoxybenzyl)urea is an organic compound that features a furan ring, a methoxybenzyl group, and a urea moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1-(Furan-3-yl)propan-2-yl)-3-(4-methoxybenzyl)urea typically involves the following steps:
Formation of the intermediate: The initial step involves the reaction of furan-3-carbaldehyde with a suitable alkylating agent to form 1-(furan-3-yl)propan-2-ol.
Urea formation: The intermediate is then reacted with 4-methoxybenzyl isocyanate under controlled conditions to form the desired urea derivative.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, temperature control, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
1-(1-(Furan-3-yl)propan-2-yl)-3-(4-methoxybenzyl)urea can undergo various types of chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-3-carboxylic acid derivatives.
Reduction: The compound can be reduced to form corresponding alcohols or amines.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride or potassium tert-butoxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring may yield furan-3-carboxylic acid, while reduction could produce 1-(furan-3-yl)propan-2-amine.
Scientific Research Applications
1-(1-(Furan-3-yl)propan-2-yl)-3-(4-methoxybenzyl)urea has several scientific research applications:
Medicinal Chemistry: It can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.
Organic Synthesis: The compound can serve as an intermediate in the synthesis of more complex molecules.
Material Science: It may be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 1-(1-(Furan-3-yl)propan-2-yl)-3-(4-methoxybenzyl)urea involves its interaction with molecular targets such as enzymes or receptors. The furan ring and methoxybenzyl group can participate in binding interactions, while the urea moiety may form hydrogen bonds with target molecules. These interactions can modulate the activity of the target, leading to the desired biological or chemical effect.
Comparison with Similar Compounds
Similar Compounds
1-(Furan-3-yl)propan-2-ylurea: Lacks the methoxybenzyl group, which may affect its binding properties and reactivity.
3-(4-Methoxybenzyl)urea:
Uniqueness
1-(1-(Furan-3-yl)propan-2-yl)-3-(4-methoxybenzyl)urea is unique due to the presence of both the furan ring and the methoxybenzyl group. This combination of functional groups provides a versatile scaffold for various applications, making it a valuable compound in scientific research.
Properties
IUPAC Name |
1-[1-(furan-3-yl)propan-2-yl]-3-[(4-methoxyphenyl)methyl]urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O3/c1-12(9-14-7-8-21-11-14)18-16(19)17-10-13-3-5-15(20-2)6-4-13/h3-8,11-12H,9-10H2,1-2H3,(H2,17,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NXVVYDOILHTLIU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=COC=C1)NC(=O)NCC2=CC=C(C=C2)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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